molecular formula C22H19ClN2O3 B423008 N'~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE

N'~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE

Cat. No.: B423008
M. Wt: 394.8g/mol
InChI Key: DWMSZYZXRKOEDI-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a methoxybenzylidene moiety, and a benzohydrazide core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde. This intermediate is then reacted with benzohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted analogs .

Scientific Research Applications

N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8g/mol

IUPAC Name

N-[(E)-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H19ClN2O3/c1-27-20-12-11-16(14-24-25-22(26)17-7-3-2-4-8-17)13-21(20)28-15-18-9-5-6-10-19(18)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

DWMSZYZXRKOEDI-ZVHZXABRSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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